Fesoterodine Related Impurity 3 is a chemical compound associated with the pharmaceutical drug fesoterodine, which is primarily used to treat overactive bladder syndrome. This impurity arises during the synthesis and degradation of fesoterodine and is significant in pharmaceutical quality control due to its potential impact on drug efficacy and safety. The identification and characterization of impurities like Fesoterodine Related Impurity 3 are essential for regulatory compliance and ensuring the purity of pharmaceutical products.
Fesoterodine itself is a non-selective muscarinic receptor antagonist, rapidly converted in the body to its active metabolite, 5-hydroxymethyl tolterodine. The related impurity is typically generated through various degradation pathways during the synthesis or storage of fesoterodine fumarate, which is its common salt form used in pharmaceuticals.
Fesoterodine Related Impurity 3 can be classified as a pharmaceutical impurity, specifically a degradation product of fesoterodine. Its presence is often monitored during stability studies and quality assessments of fesoterodine formulations.
The synthesis of Fesoterodine Related Impurity 3 can occur through several degradation processes involving stress conditions applied to fesoterodine fumarate. These methods include:
The analytical methods employed to identify this impurity typically involve high-performance liquid chromatography (HPLC) combined with spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. These methods enable the resolution and characterization of known and unknown impurities present in the drug substance.
The molecular structure of Fesoterodine Related Impurity 3 includes various functional groups characteristic of its parent compound, fesoterodine. The specific arrangement of atoms influences its chemical behavior and interactions within biological systems.
Fesoterodine Related Impurity 3 can undergo several chemical reactions:
Common reagents used in reactions involving Fesoterodine Related Impurity 3 include trifluoroacetic acid, methanol, and acetonitrile. The reaction conditions must be optimized to ensure specificity and yield.
Fesoterodine acts as a competitive antagonist at muscarinic receptors, inhibiting acetylcholine's action, which helps reduce involuntary contractions of the bladder muscle. The mechanism by which Fesoterodine Related Impurity 3 affects the pharmacological profile of fesoterodine is not fully elucidated but may involve altering receptor binding dynamics or metabolic pathways.
The active metabolite, 5-hydroxymethyl tolterodine, exhibits similar antagonistic properties at muscarinic receptors, contributing to the therapeutic effects observed with fesoterodine administration .
Fesoterodine Related Impurity 3 demonstrates stability under various conditions but can degrade under specific stress factors, influencing its presence in pharmaceutical formulations. The compound's solubility and reactivity profiles are critical for understanding its behavior in biological systems.
Fesoterodine Related Impurity 3 serves primarily as a reference standard in analytical chemistry for quality control processes within pharmaceutical manufacturing. Its characterization aids in ensuring the purity of fesoterodine formulations and compliance with regulatory standards set by health authorities.
Fesoterodine functions as a prodrug rapidly hydrolyzed by nonspecific esterases to its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This metabolite acts as a competitive antagonist at muscarinic receptors in the detrusor muscle of the bladder, inhibiting involuntary contractions and alleviating symptoms of urinary urgency, frequency, and incontinence [4] [7]. The therapeutic efficacy of fesoterodine fumarate is thus directly tied to the consistent generation of 5-HMT.
Impurity 3 retains structural elements critical for receptor interaction: the phenylpropylamine backbone and the basic tertiary amine (diisopropylamino group). However, the presence of the isobutyrate ester and the aldehyde group (instead of the hydroxymethyl group found in 5-HMT) prevents its conversion to the active metabolite [1] [2]. Consequently, while structurally analogous to intermediates in the metabolic pathway, Impurity 3 lacks significant intrinsic antimuscarinic activity. Its primary impact is pharmacological only if present in excessive quantities, where it could potentially compete for receptor binding or interfere with the metabolic activation of the prodrug.
Table 1: Key Characteristics of Fesoterodine Related Impurity 3
Property | Specification |
---|---|
CAS Number | 1435768-96-9 (free base) |
Molecular Formula | C₂₆H₃₅NO₃ |
Molecular Weight | 409.57 g/mol |
IUPAC Name | (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-formylphenyl isobutyrate |
Synonyms | 2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester; Fesoterodine Isobutyrate Aldehyde |
Appearance | Solid powder |
Purity Specification | >95% (for reference standards) |
The control of genotoxic impurities and process-related compounds like Fesoterodine Related Impurity 3 is a cornerstone of pharmaceutical quality assurance, governed by stringent ICH guidelines (Q3A(R2) and Q3B(R2)). These guidelines mandate identification, reporting, qualification, and control of impurities exceeding threshold levels (typically 0.10% for maximum daily doses ≤2g/day) [2] [6].
Impurity 3 is classified as a process-related impurity, likely originating during the synthesis of the fesoterodine molecule, specifically during esterification or incomplete reduction steps introducing the aldehyde moiety. Its status necessitates rigorous analytical monitoring throughout the drug substance and drug product lifecycle. Regulatory submissions (NDAs, ANDAs) require comprehensive data packages for impurities, including:
Suppliers emphasize its use for analytical method development (AMV), quality control (QC), and compliance support for Abbreviated New Drug Applications (ANDAs) [2] [5] [6]. Traceability to pharmacopeial standards (USP/EP) is often required, underscoring its role in demonstrating product comparability and quality. Failure to adequately control such impurities can result in regulatory rejection or market withdrawal.
Table 2: Regulatory Requirements for Fesoterodine Impurity 3
Regulatory Aspect | Requirement/Application |
---|---|
ICH Classification | Process-Related Organic Impurity (ICH Q3A(R2)) |
Reporting Threshold | 0.05% |
Identification Threshold | 0.10% |
Qualification Threshold | 0.15% |
Primary Use | Analytical Reference Standard (AMV, QC) |
Key Guidelines | ICH Q3A(R2), ICH Q3B(R2), ICH M7 (if risk identified) |
Documentation Need | ANDA Submissions; Commercial Production QC |
Fesoterodine-related impurities are systematically categorized based on their origin and chemical relationship to the Active Pharmaceutical Ingredient (API):
4-formylphenyl
). Its structure indicates a potential origin from incomplete reduction or oxidation during manufacturing. The stereochemistry is specified as (R)
at the chiral center, matching the active enantiomer of fesoterodine [1] [2] [6]. (R,S)
) of Impurity 3 [6]. Standardized nomenclature for Impurity 3 includes:
Table 3: Classification of Key Fesoterodine Impurities
Impurity Designation | CAS Number | Chemical Name/Key Feature | Classification | Structural Distinguisher |
---|---|---|---|---|
Fesoterodine Related Impurity 3 | 1435768-96-9 | (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-formylphenyl isobutyrate | Process-Related | Aldehyde at phenyl 4-position |
Fesoterodine Impurity E | 1333234-71-1 | [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate (Racemate) | Isomeric (Racemate) | Racemic mixture (R+S) |
N-Nitroso Fesoterodine Impurity 3 | Not Assigned | (R)-N-(3-(2-(Benzyloxy)-5-methylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide | Potential Genotoxic (Nitrosamine) | N-Nitroso group |
The precise identification and classification of these impurities, particularly Impurity 3 and its variants, are fundamental to establishing robust control strategies within the fesoterodine manufacturing process and ensuring final product quality and patient safety [1] [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: